molecular formula C7H7FN2O2 B2649303 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine CAS No. 2202045-52-9

5-Fluoro-2-(oxetan-3-yloxy)pyrimidine

Cat. No.: B2649303
CAS No.: 2202045-52-9
M. Wt: 170.143
InChI Key: WTPODVDLUXKPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(oxetan-3-yloxy)pyrimidine is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique structure, which includes a fluorine atom and an oxetane ring attached to a pyrimidine base. The molecular formula of this compound is C7H7FN2O2, and it has a molecular weight of 170.143.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine typically involves the introduction of a fluorine atom into the pyrimidine ring and the attachment of an oxetane ring. One common method involves the reaction of 2-chloropyrimidine with potassium fluoride in the presence of a suitable solvent to introduce the fluorine atom. The resulting 2-fluoropyrimidine is then reacted with oxetan-3-ol under basic conditions to form this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(oxetan-3-yloxy)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce corresponding oxides and reduced derivatives .

Scientific Research Applications

5-Fluoro-2-(oxetan-3-yloxy)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(oxetan-3-yloxy)pyrimidine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be metabolized to active forms that inhibit key enzymes or interact with nucleic acids. For example, it may inhibit thymidylate synthase, an enzyme critical for DNA synthesis, thereby exerting cytotoxic effects on rapidly dividing cells .

Comparison with Similar Compounds

5-Fluoro-2-(oxetan-3-yloxy)pyrimidine can be compared with other fluorinated pyrimidines, such as:

    5-Fluorouracil: Widely used as an anticancer agent.

    Capecitabine: An oral prodrug of 5-Fluorouracil.

    Tegafur: Another prodrug of 5-Fluorouracil used in cancer treatment

The uniqueness of this compound lies in its oxetane ring, which imparts distinct chemical and biological properties compared to other fluorinated pyrimidines .

Properties

IUPAC Name

5-fluoro-2-(oxetan-3-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c8-5-1-9-7(10-2-5)12-6-3-11-4-6/h1-2,6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPODVDLUXKPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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